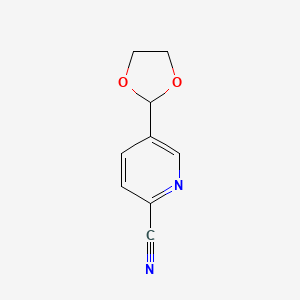
5-(1,3-Dioxolan-2-yl)picolinonitrile
描述
5-(1,3-Dioxolan-2-yl)picolinonitrile is a chemical compound with the formula C9H8N2O2 and a molecular weight of 176.17 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 5-(1,3-Dioxolan-2-yl)picolinonitrile involves several steps. In one method, it is dissolved in tetrahydrofuran (THF) and reacted with 1 mol/L hydrochloric acid under a nitrogen atmosphere at room temperature . The mixture is stirred at the same temperature for 16 hours and further stirred at 50° C. for 13 hours . The reaction mixture is then neutralized with a saturated aqueous sodium bicarbonate solution .Molecular Structure Analysis
The molecular structure of 5-(1,3-Dioxolan-2-yl)picolinonitrile is characterized by the presence of a picolinonitrile group attached to a 1,3-dioxolane ring . This structure is responsible for its unique chemical properties and reactivity.Chemical Reactions Analysis
5-(1,3-Dioxolan-2-yl)picolinonitrile participates in various chemical reactions. For instance, it can undergo a reaction with hydrogen chloride and water in tetrahydrofuran at 20 - 50℃ for 29 hours under an inert atmosphere .Physical And Chemical Properties Analysis
5-(1,3-Dioxolan-2-yl)picolinonitrile is a compound with a molecular weight of 176.17 . Other physical and chemical properties such as its boiling point, melting point, and solubility in various solvents would require further experimental determination.作用机制
安全和危害
The safety data sheet for 5-(1,3-Dioxolan-2-yl)picolinonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
属性
IUPAC Name |
5-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-8-2-1-7(6-11-8)9-12-3-4-13-9/h1-2,6,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUMGUMHXGRKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729662 | |
| Record name | 5-(1,3-Dioxolan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)picolinonitrile | |
CAS RN |
671776-91-3 | |
| Record name | 5-(1,3-Dioxolan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


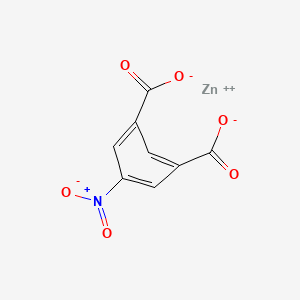

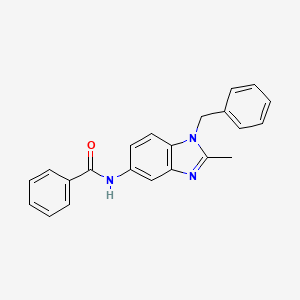
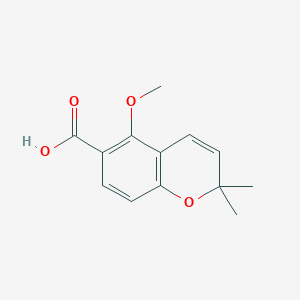
![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3393950.png)
![1-[3-(Benzylsulfanyl)pyridin-2-yl]-2-fluoropropan-1-one](/img/structure/B3393958.png)
![Oxo(diphenyl)[3-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B3393961.png)
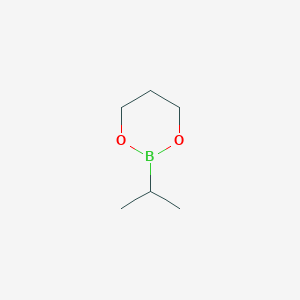

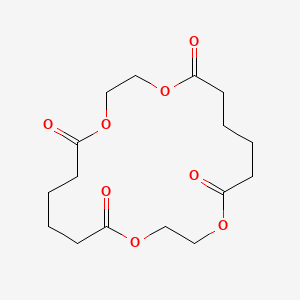


![6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3394009.png)